N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
The compound N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide group at position 3, a 4-methoxy substituent, a 6-oxo group, and a 1-phenyl group on the pyridazine ring. The N-substituent on the carboxamide is a 4-(diethylamino)phenyl group, which introduces strong electron-donating and lipophilic properties.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-4-25(5-2)17-13-11-16(12-14-17)23-22(28)21-19(29-3)15-20(27)26(24-21)18-9-7-6-8-10-18/h6-15H,4-5H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSZFXPNCIBMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is and its CAS number is 1004389-99-4. The compound features a dihydropyridazine core, which is known for various biological activities.
1. Antitumor Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
Case Study:
A study evaluated the cytotoxic effects of related dihydropyridazine compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that these compounds could induce apoptosis and enhance the cytotoxic effects of standard chemotherapeutic agents like doxorubicin, suggesting potential for combination therapies .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation in various models, indicating that N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo could possess similar effects.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Umesha et al. | Rat model | Reduced levels of pro-inflammatory cytokines |
| Research Group | In vitro assays | Significant inhibition of COX enzymes |
3. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens. Similar pyrazole derivatives have been reported to exhibit effective antibacterial and antifungal properties.
Research Findings:
In vitro studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo. Modifications to the dihydropyridazine ring or substituents on the phenyl groups can enhance potency or selectivity.
Key Observations:
- Substituent Variation: Altering the electronic properties of the diethylamino group can significantly affect the compound's interaction with biological targets.
- Ring Modifications: Changes to the methoxy or carbonyl groups can influence both solubility and bioavailability, impacting overall efficacy.
Comparison with Similar Compounds
Table 1: Structural and Calculated Properties of Pyridazine Derivatives
*Calculated values based on structural analysis.
Substituent Effects and Electronic Properties
4-Methoxy Group: Electron-donating via resonance, stabilizing the pyridazine ring’s electronic structure. N-(4-Diethylaminophenyl): Strong electron donation from the tertiary amine enhances resonance effects, increasing lipophilicity and possibly improving membrane permeability .
N-(4-Methoxyphenyl): Moderate electron donation and polarity balance between hydrophilic (methoxy) and hydrophobic (phenyl) regions.
Compound C : 4-Hydroxy Group: Acts as a hydrogen-bond donor, increasing aqueous solubility and polarity. N-(Methoxyiminomethyl): Exhibits tautomerism (imine-enamine equilibrium), which may influence reactivity and binding modes.
Solubility and Physicochemical Behavior
- Compound A: The diethylamino group enhances solubility in organic solvents (e.g., DMSO) but reduces aqueous solubility due to increased hydrophobicity.
- Compound B : Moderate aqueous solubility due to the polar methoxy group, balanced by the hydrophobic phenyl ring.
- Compound C : Highest aqueous solubility among the three due to the hydroxy group’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
